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Cancer Type Phase Trial Design
Key Efficacy
Findings

Key Safety Findings Source

Advanced Solid
Tumors & Renal
Cell Carcinoma
(RCC)

Ib Vatalanib +
Everolimus

(mTOR
inhibitor). Dose

escalation
followed by

expansion in
metastatic RCC.

RCC Cohort
(n=24): 29.2%

partial
response rate;

62.5% stable
disease.

Median PFS:
5.8 months;

Median OS:
16.5 months
(25.1 months
in treatment-

naive).

MTD: Vatalanib 1000
mg/day + Everolimus 5

mg/day. Common
toxicities: Proteinuria,

fatigue,
hypertriglyceridemia,

nausea, vomiting. DLTs:
Hypertension, diarrhea,

neutropenia.

[1] [2]

Newly Diagnosed
Glioblastoma
(GBM)

I Vatalanib +

Radiation +
Temozolomide

in patients on
enzyme-

inducing anti-
epileptic drugs.

Evaluable
Patients
(n=13): 2
partial
responses; 9

stable
disease.

Well-tolerated; MTD not

reached. DLTs:
Thrombocytopenia,

elevated transaminases.
Other Gr 3/4:

Leukopenia,
lymphopenia, hand-foot

syndrome.

[3]
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Cancer Type Phase Trial Design
Key Efficacy
Findings

Key Safety Findings Source

Advanced
Pancreatic
Adenocarcinoma

II Vatalanib

monotherapy as
second-line

treatment after
gemcitabine

failure.

6-month
survival rate:
29%. Median

PFS: 2.0
months. 2

partial
responses;

28% stable
disease.

Common Gr 3/4 events:

Hypertension (20%),
fatigue (17%),

abdominal pain (17%),
elevated alkaline

phosphatase (15%).

[4] [5]

Colorectal
Cancer
(CONFIRM-1)

III Vatalanib +
FOLFOX vs.

Placebo +
FOLFOX as

first-line therapy.

Primary
endpoint

(PFS) not
met. Post-hoc

analysis
showed PFS

benefit in
patients with

high baseline
LDH.

Common side effects:
Hypertension,

neutropenia, diarrhea,
nausea.

[6]

Vatalanib's Mechanism of Action

Vatalanib (PTK787/ZK 222584) is an oral small molecule that acts as a potent tyrosine kinase inhibitor

[7]. Its primary mechanism is the inhibition of vascular endothelial growth factor receptors (VEGFRs),

which are critical drivers of tumor angiogenesis [8]. At higher concentrations, it also targets other tyrosine

kinases involved in tumor growth and stromal support, including the platelet-derived growth factor receptor

(PDGFR) and c-Kit [7] [8].

The following diagram illustrates the primary signaling pathways targeted by vatalanib and its role in

inhibiting tumor angiogenesis.
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Detailed Experimental Protocols

The clinical trials for vatalanib followed rigorous methodologies. Below is a detailed look at the protocols

from two representative studies.

Phase Ib Study of Vatalanib and Everolimus in Advanced RCC [1]
[2]

Patient Population: Adults with advanced solid tumors; a dose-expansion cohort included 20

patients with metastatic RCC.
Treatment Plan: The study was a dose-escalation design to find the Maximum Tolerated Dose

(MTD). Vatalanib was administered orally once daily, and everolimus was administered orally once
daily.

Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first 28-day cycle.
Toxicities were graded using the Common Terminology Criteria for Adverse Events (CTCAE).
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Primary Objective: To determine the MTD and recommended phase II dose of the vatalanib-

everolimus combination.
Key Efficacy Assessments: Tumor response was evaluated using Response Evaluation Criteria in

Solid Tumors (RECIST). Outcomes included overall survival (OS), progression-free survival (PFS),
and objective response rate (ORR).

Phase II Study of Vatalanib in Advanced Pancreatic Cancer [4]

Patient Population: Patients with metastatic or advanced pancreatic adenocarcinoma who had failed

first-line gemcitabine-based therapy.
Treatment Plan: Vatalanib was administered orally twice daily using a "ramp-up" schedule over the

first cycle:
Week 1: 250 mg twice daily.

Week 2: 500 mg twice daily.
Week 3 and beyond: 750 mg twice daily (full dose).

Primary Objective: To evaluate the 6-month survival rate.
Key Efficacy Assessments: Survival was tracked from the first day of treatment. Tumor response

was assessed using RECIST criteria.
Biomarker & Imaging Analysis: The study incorporated correlative analyses of circulating

biomarkers (e.g., soluble VEGF, VEGFR) and dynamic contrast-enhanced magnetic resonance
imaging (DCE-MRI) to explore potential predictive markers of response.

Key Insights for Researchers

Combination Therapy is Feasible but Requires Dose Adjustment: The phase Ib RCC study

demonstrated that while the full therapeutic dose of each agent alone could not be achieved in
combination, a relevant biological dose with evidence of clinical efficacy was possible. This suggests

that with careful management, VEGFR and mTOR inhibition can be combined [1] [2].
Biomarkers May Identify Responsive Subgroups: Although the phase III CONFIRM-1 trial in

colorectal cancer failed to meet its primary endpoint, a subgroup of patients with high baseline serum
lactate dehydrogenase (LDH) appeared to derive a PFS benefit [6]. This highlights the potential

importance of patient stratification in future studies of anti-angiogenic agents.
Distinct Toxicity Profile: The safety profile of vatalanib is consistent with other VEGFR inhibitors,

with hypertension, proteinuria, and fatigue being common. However, the combination with everolimus
introduced additional toxicities like hypertriglyceridemia and mucositis, requiring close monitoring [1]

[4] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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